4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate
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Overview
Description
4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate is a complex organic compound that features a unique structure combining an indolizine ring system with a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate typically involves multiple steps, starting with the preparation of the indolizine core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The phenyl acetate moiety is then introduced through esterification reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate involves its interaction with specific molecular targets. The indolizine ring system can interact with various enzymes and receptors, potentially modulating their activity. The phenyl acetate moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 4-(7-Oxooctahydroindolizin-6-yl)phenyl propionate
- 4-(7-Oxooctahydroindolizin-6-yl)phenyl butyrate
- 4-(7-Oxooctahydroindolizin-6-yl)phenyl benzoate
Uniqueness
4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate is unique due to its specific combination of an indolizine ring and a phenyl acetate moiety. This structure imparts distinct chemical and physical properties, making it particularly useful in applications where both stability and reactivity are required.
Biological Activity
4-(7-Oxooctahydroindolizin-6-yl)phenyl acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its synthesis, biological activities, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₉NO₃
- Molecular Weight : 299.35 g/mol
- Structure : The compound features an indolizinone moiety linked to a phenyl acetate group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the indolizinone core and subsequent acetylation. Various synthetic routes have been explored, often utilizing acetic anhydride or acetyl chloride for the acetylation process.
Antifungal Activity
Recent studies have highlighted the antifungal properties of derivatives related to this compound. For instance, in vitro assays demonstrated significant inhibition of mycelial growth against Botrytis cinerea, a common plant pathogen. The percentage of inhibition at different concentrations (50 mg/L, 150 mg/L, and 250 mg/L) is summarized in the following table:
Concentration (mg/L) | Percentage Inhibition (%) |
---|---|
50 | 24 ± 4.6 |
150 | 42 ± 4.5 |
250 | 40 ± 4.8 |
These results indicate that the compound exhibits a dose-dependent antifungal effect, suggesting its potential use in agricultural applications or as a template for developing new antifungal agents .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Specific derivatives have shown promising results in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer). The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics .
Case Studies
- Study on Antifungal Activity : In a comparative study on various phenolic compounds, derivatives including this compound were tested for their efficacy against B. cinerea. The results indicated that modifications to the phenolic structure significantly influenced antifungal activity.
- Anticancer Mechanism Investigation : A study focusing on the induction of apoptosis revealed that specific structural features of the compound enhance its ability to activate caspases, which are critical for programmed cell death. This finding underscores the importance of chemical structure in determining biological activity .
Properties
CAS No. |
111751-99-6 |
---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
[4-(7-oxo-2,3,5,6,8,8a-hexahydro-1H-indolizin-6-yl)phenyl] acetate |
InChI |
InChI=1S/C16H19NO3/c1-11(18)20-14-6-4-12(5-7-14)15-10-17-8-2-3-13(17)9-16(15)19/h4-7,13,15H,2-3,8-10H2,1H3 |
InChI Key |
JLFIHZLLNBKBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CN3CCCC3CC2=O |
Origin of Product |
United States |
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